molecular formula C11H16FN3S2 B3061982 [18F]FP-Tztp CAS No. 161395-77-3

[18F]FP-Tztp

Cat. No.: B3061982
CAS No.: 161395-77-3
M. Wt: 272.4 g/mol
InChI Key: NQKPPQNBFQLLIZ-DWSYCVKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[18F]FP-TZTP, with the systematic name 3-(3-(3-[18F]fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, is a fluorine-18 labeled radiotracer developed for positron emission tomography (PET) imaging of the muscarinic cholinergic system . This compound acts as an agonist with demonstrated selectivity for the M2 muscarinic receptor subtype . Its primary research value lies in the non-invasive investigation of cerebral muscarinic receptor populations, particularly in the context of neurodegenerative diseases. Preclinical studies in non-human primates have shown rapid uptake in the brain and a distribution volume consistent with the known distribution of M2 receptors, being similar across cortical regions, basal ganglia, and thalamus, but significantly lower in the cerebellum . The binding of this compound is sensitive to changes in endogenous acetylcholine concentration, as evidenced by a significant reduction (35%) in cortical specific binding following pre-treatment with the acetylcholinesterase inhibitor physostigmine . This property makes it a valuable tool for probing neurotransmitter competition. The M2 selectivity of this compound in vivo is attributed to its slower dissociation kinetics from the M2 receptor compared to other muscarinic subtypes, rather than equilibrium binding affinity . Research applications for this ligand include studying Alzheimer's disease, where substantial reductions in M2 receptors have been observed, and investigating the role of the cholinergic system in cognitive aging . An automated radiosynthesis method has been developed, providing the product in radiochemical yields suitable for in vivo studies . This product is For Research Use Only. It is not for use in diagnostic procedures or administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161395-77-3

Molecular Formula

C11H16FN3S2

Molecular Weight

272.4 g/mol

IUPAC Name

3-(3-(18F)fluoranylpropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3/i12-1

InChI Key

NQKPPQNBFQLLIZ-DWSYCVKZSA-N

Isomeric SMILES

CN1CCC=C(C1)C2=NSN=C2SCCC[18F]

Canonical SMILES

CN1CCC=C(C1)C2=NSN=C2SCCCF

Origin of Product

United States

Advanced Radiochemistry and Radiosynthesis Methodologies for 18f Fp Tztp

Developments in Radiosynthetic Routes for Fluorine-18 (B77423) Labeling of FP-TZTP

The synthesis of [18F]FP-TZTP primarily relies on nucleophilic substitution reactions to introduce the short-lived positron-emitting isotope, fluorine-18 ([18F]). Over time, several approaches have been refined to enhance yield, purity, and efficiency.

One-Step Nucleophilic Radiosyntheses Utilizing Cryptand-Mediated [18F]Fluoride

A cornerstone of this compound radiosynthesis is the direct nucleophilic displacement of a suitable leaving group on a precursor molecule by [18F]fluoride. This process is significantly facilitated by the use of cryptands, such as Kryptofix 2.2.2 (K222), in conjunction with a potassium counterion (K[18F]/K222) researchgate.netpatsnap.comum.edu.mtnih.govscholaris.ca. The cryptand plays a crucial role in complexing the potassium cation, thereby "naked" and highly reactive fluoride (B91410) ions are generated in organic solvents like acetonitrile (B52724) (CH3CN). This method allows for a one-step radiosynthesis, typically performed at elevated temperatures (e.g., 80°C) for a short duration (e.g., 5 minutes) researchgate.netpatsnap.comum.edu.mtnih.govscholaris.ca.

Key Findings:

The use of K[18F]/K222 in acetonitrile enables efficient nucleophilic substitution of the tosyloxy leaving group researchgate.netpatsnap.comum.edu.mtnih.govscholaris.ca.

Reaction conditions such as temperature and reaction time are critical for optimizing the radiochemical yield. For instance, a reaction at 80°C for 5 minutes has been reported to be effective researchgate.netpatsnap.comum.edu.mtnih.govscholaris.ca.

Automated Synthesis Module Integration and Optimization

To ensure reproducibility, efficiency, and safety, the radiosynthesis of this compound has been successfully integrated and optimized on automated synthesis modules researchgate.netpatsnap.comum.edu.mtnih.gov. The GE TRACERlab™ FXFN radiosynthesis module is a notable example where this process has been automated for routine human use researchgate.netpatsnap.comum.edu.mtnih.govscholaris.ca. Automation minimizes radiation exposure to operators and allows for precise control over reaction parameters, leading to consistent product quality.

Key Findings:

Automated synthesis modules, such as the GE TRACERlab™ FXFN, facilitate the reproducible production of this compound researchgate.netpatsnap.comum.edu.mtnih.govscholaris.ca.

Optimization efforts on these modules have led to improved yields and reduced synthesis times compared to manual methods researchgate.netpatsnap.comum.edu.mtnih.gov. For instance, an improved method using automation reported a radiochemical yield of 29±4% in 35 minutes researchgate.netpatsnap.comum.edu.mtnih.gov.

Microfluidic Reaction Systems for Enhanced Radiochemical Production

Microfluidic reaction systems offer a promising avenue for enhancing radiochemical production due to their inherent advantages, including reduced reagent consumption, shorter reaction times, and potentially higher radiochemical yields researchgate.netsciencegate.appacs.org. For this compound, microfluidic platforms have been explored to optimize radiolabeling conditions rapidly.

Key Findings:

Microfluidic platforms allow for rapid optimization of radiolabeling parameters such as temperature, flow rate (residence time), and precursor concentration researchgate.netacs.org.

Studies using microfluidic systems reported optimized conditions yielding this compound with a radiochemical yield of 26 ± 10% and a molar activity of 182 ± 65 GBq/µmol sciencegate.app. Another study achieved a maximum [18F]fluoride incorporation yield of 39% (unisolated) at 190°C using microfluidics researchgate.net.

Design and Functionalization of Radiosynthetic Precursors

The efficacy of the radiosynthesis is heavily dependent on the design and quality of the precursor molecule, which must contain an appropriate leaving group for nucleophilic substitution by [18F]fluoride.

Synthesis and Characterization of Tosyloxy-Substituted Precursors

The development of an optimized precursor has been crucial for improving the radiosynthesis of this compound. A key precursor utilized is 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate, which features a tosyloxy (OTs) leaving group researchgate.netpatsnap.comum.edu.mtscholaris.ca. The synthesis of this precursor involves reacting the corresponding alcohol with p-toluenesulfonyl chloride (p-TsCl) in the presence of a base scholaris.ca.

Key Findings:

The tosyloxy-substituted precursor, 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate, has been synthesized and characterized researchgate.netpatsnap.comum.edu.mtscholaris.ca.

This precursor has demonstrated stability, remaining stable for over six months when stored at -80°C scholaris.ca.

Its purity is typically greater than 99%, verified by analytical techniques like HPLC and NMR spectroscopy scholaris.ca.

Influence of Precursor Structure on Radiochemical Yield and Purity

The structure of the precursor directly impacts the radiochemical yield, purity, and specific activity of the final this compound product. Modifications to the precursor, such as the shift from a mesylate salt to a free-base tosyl analog, have been shown to improve synthesis efficiency scholaris.ca.

Key Findings:

An optimized precursor, the free-base tosyl analog, led to an increase in radiochemical yield compared to previous methods scholaris.ca.

The precursor concentration can also influence the reaction; a decrease from 6 mg/mL to 2 mg/mL was noted in one study researchgate.net.

The choice of precursor and its purity are critical for achieving high radiochemical yields and purity. For instance, the tosyl analog precursor was amenable for displacement of the tosyloxy group by fluoride, yielding this compound with high radiochemical purity (>99%) scholaris.ca.

Data Table: Synthesis Parameters and Yields for this compound

Synthesis MethodPrecursor TypeRadiochemical Yield (%) (Uncorrected)Specific Activity (GBq/µmol)Synthesis Time (min)References
Automated (GE TRACERlab™ FXFN)Tosyloxy-substituted29 ± 4138 ± 4135 researchgate.netpatsnap.comum.edu.mtnih.govscholaris.ca
MicrofluidicNot specified26 ± 10182 ± 65Not specified sciencegate.app
Microfluidic (Optimized)Not specified39 (unisolated)Not specifiedNot specified researchgate.net
Previous Automated (Mesylate precursor)Mesylate salt18.8 ± 2.4Not specified60 scholaris.ca

Compound List:

this compound

Evaluation of Radiochemical Yields, Molar Activities, and Purity

The successful translation of a PET tracer from the laboratory to clinical application hinges on robust methods for evaluating its synthesis. Key metrics include radiochemical yield, specific activity (molar activity), and radiochemical purity.

Quantification of Radiochemical Yield and Efficiency

Radiochemical yield (RCY) quantifies the amount of radioactive product obtained relative to the starting radioactive precursor. For this compound, several studies have reported on its synthesis efficiency.

Early manual syntheses reported a radiochemical yield of 23.4% ± 4.3% (n=69) at the end of synthesis (EOS) nih.gov. Subsequent automated syntheses using a GE TRACERlab™ FXFN module have significantly improved this, achieving uncorrected radiochemical yields of 29 ± 4% (n=3) within approximately 35-36 minutes researchgate.netscholaris.caum.edu.mtpatsnap.com. More recent investigations utilizing microfluidic technology have also demonstrated efficient synthesis, with reported yields of 26 ± 10% within a total synthesis time of around 49 minutes sciencegate.appresearchgate.net. These advancements reflect a progression towards more reliable and higher-yielding production methods.

Determination of Molar Activity (Specific Activity)

Molar activity (MA), often referred to as specific activity (SA), is a critical parameter for PET tracers, indicating the amount of radioactivity per mole of the compound. High molar activity is essential to minimize the mass of the administered tracer, thereby reducing potential pharmacological effects and ensuring accurate imaging of receptor occupancy.

Automated syntheses using the GE TRACERlab™ FXFN module have consistently yielded this compound with a molar activity of 138 ± 41 GBq/μmol (3732 ± 1109 mCi/μmol) at the end of synthesis scholaris.caum.edu.mtpatsnap.com. Investigations employing microfluidic systems have reported even higher molar activities, reaching 182 ± 65 GBq/μmol sciencegate.appresearchgate.net. In contrast, earlier methods yielded lower molar activities, with manual syntheses reporting 117 ± 54 MBq/μmol and automated syntheses yielding 111 ± 70 MBq/μmol nih.gov. The higher molar activities achieved with modern automated and microfluidic approaches are crucial for sensitive PET imaging.

Chromatographic Purification Strategies (e.g., High-Performance Liquid Chromatography)

Purification is a vital step to isolate the radiolabeled tracer from unreacted starting materials, byproducts, and residual radioactivity. High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving high radiochemical purity for PET tracers.

The synthesis of this compound typically involves an initial purification step using a C-18 solid-phase extraction (SPE) column, followed by semi-preparative HPLC scholaris.caum.edu.mtpatsnap.comnih.gov. For instance, a common HPLC method employs an Axxiom C-18 column (9.4 x 250 mm) eluted with a mixture of acetonitrile and buffer (e.g., 50% acetonitrile, 50% buffer containing 5mM NaH2PO4 and 5mM Et3N) at a flow rate of 7 mL/min scholaris.canih.gov. The radioactive product is collected based on its retention time, typically around 35 minutes scholaris.canih.gov. Subsequent purification steps, such as elution with ether after another SPE step, may also be employed to ensure the final product meets stringent purity requirements nih.gov. These chromatographic methods consistently yield this compound with radiochemical purities greater than 99% researchgate.netscholaris.caum.edu.mtpatsnap.comsciencegate.appresearchgate.net.

Innovation in Fluorine-18 Radiolabeling Chemistry for Neuroimaging Probes

The field of 18F radiochemistry is continually evolving, driven by the need for more efficient, robust, and adaptable labeling strategies. Innovations in precursor design and reaction methodologies have been instrumental in advancing PET tracer development.

Investigation of Mild and Aqueous Radiolabeling Conditions

While the direct nucleophilic substitution reaction for this compound typically employs acetonitrile as a solvent at elevated temperatures (e.g., 80°C) researchgate.netscholaris.caum.edu.mtpatsnap.com, advancements in radiochemistry explore milder and more aqueous-compatible conditions. The development of microfluidic systems has enabled precise control over reaction parameters, allowing for optimization of labeling efficiency, though often at higher temperatures (e.g., 190°C) sciencegate.appresearchgate.netresearchgate.net. These microfluidic approaches represent an innovation in reaction engineering, reducing reagent consumption and reaction times researchgate.net. Generally, the field is moving towards methods that can be performed in aqueous media or under milder conditions to facilitate the labeling of sensitive biomolecules, often utilizing prosthetic groups that enable "click" chemistry iaea.orgneurosci.cn. While the direct synthesis of this compound itself does not primarily rely on aqueous conditions, the broader trend in 18F radiochemistry focuses on developing such methodologies for broader applicability.

Novel Prosthetic Group Approaches for Biomolecule Conjugation

Prosthetic groups are pre-labeled molecules that can be efficiently conjugated to target biomolecules, enabling late-stage radiolabeling. While this compound is itself a small molecule tracer and not typically used as a prosthetic group for conjugating to larger biomolecules, its development involved innovative precursor design. The use of a tosylate precursor, 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate, has been identified as a key improvement over previous mesylate precursors, facilitating more efficient nucleophilic substitution with [18F]fluoride researchgate.netscholaris.caum.edu.mtpatsnap.com. This refined precursor design is crucial for optimizing the radiosynthesis of the tracer. In the broader context of 18F radiochemistry, novel prosthetic groups like [18F]fluoroalkynes and [18F]fluoroalkylazides are being developed for efficient conjugation via click chemistry, often in aqueous or mild conditions, expanding the scope of radiolabeling for complex molecules iaea.orgneurosci.cn.

Comprehensive in Vitro Pharmacological Characterization of 18f Fp Tztp

Agonist Functional Characterization in Cellular Systems

[18F]FP-TZTP has been investigated for its functional properties as a muscarinic receptor agonist in cellular models. Studies utilizing Chinese hamster ovarian (CHO) cells engineered to express the five subtypes of human muscarinic receptors (M1-M5), as well as wild-type cells, have been employed to assess its binding characteristics researchgate.netresearchgate.netacs.orgnih.gov. While initial in vitro equilibrium binding studies did not reveal clear M2 subtype selectivity, with reported inhibition constants (Ki) of 7.4 nM for the M1 receptor and 2.2 nM for the M2 receptor, subsequent in vivo investigations and studies using M2 receptor knockout mice have indicated preferential binding to the M2 subtype researchgate.netnih.govfrontiersin.orgnih.gov. This in vivo selectivity is hypothesized to be influenced by the slower dissociation kinetics of this compound from M2 receptors compared to other muscarinic receptor subtypes researchgate.netnih.gov.

The compound's behavior as an agonist has also been indirectly assessed through its sensitivity to changes in endogenous acetylcholine (B1216132) (ACh) levels. In imaging studies conducted in monkeys, the administration of physostigmine (B191203), an acetylcholinesterase inhibitor, led to a reduction in this compound binding nih.govmdpi.com. This observation suggests that this compound binding is influenced by endogenous ACh concentrations, indicating that scans using this radiotracer may reflect the broader "muscarinic systems biology" rather than solely the static distribution of M2 receptors nih.govmdpi.com. The potential for agonist radiotracers like this compound to provide functional insights into G protein-coupled receptors (GPCRs) by being sensitive to neurotransmitter release has also been highlighted frontiersin.orgresearchgate.net.

Table 1: In Vitro Affinity of FP-TZTP for Muscarinic Receptor Subtypes

Receptor SubtypeInhibition Constant (Ki) (nM)
M17.4
M22.2

Note: While these in vitro Ki values are presented, it has been noted that this compound can "hardly be considered subtype selective" based on these figures alone; however, in vivo studies and knockout mouse models have supported M2 selectivity researchgate.netnih.gov.

Quantification of Nonspecific Binding in In Vitro Assays

The accurate quantification of specific binding is crucial for the reliable use of any radiotracer in Positron Emission Tomography (PET) imaging. In the context of this compound characterization, nonspecific binding is a critical parameter that must be accounted for to determine the proportion of binding that is truly target-mediated.

The general methodology for quantifying specific binding involves the subtraction of nonspecific binding from total binding researchgate.netresearchgate.netacs.orgnih.gov. To directly measure or assess nonspecific binding, preblocking studies have been performed. These studies typically involve administering a high, unlabeled concentration of the ligand (in this case, unlabeled FP-TZTP) prior to or concurrently with the radiotracer nih.gov. This unlabeled ligand saturates the target receptors, thereby blocking the binding of the radiotracer to these specific sites. The remaining binding of the radiotracer is then considered to be primarily nonspecific.

In vivo studies have provided indirect evidence for the extent of specific versus nonspecific binding. For instance, preblocking studies in monkeys using unlabeled FP-TZTP resulted in a reduction of the volume of distribution (V) by 60% to 70% in cortical and subcortical regions nih.gov. This significant reduction in tracer uptake following preblocking demonstrates a substantial component of specific binding, implying that the binding not displaced by the unlabeled compound represents the nonspecific uptake. While direct percentages of nonspecific binding in vitro from cellular assays are not explicitly detailed in the provided search results, the described methods for determining specific binding inherently rely on the accurate quantification and subtraction of this nonspecific component.

Compound List:

this compound

FP-TZTP

P-TZTP

L-687,306

Xanomeline

[11C]Xanomeline

[11C]butylthio-TZTP

[18F]4-FDEX

Dexetimide

Procaine (B135)

Anatibant Ms

[18F]AMC20

[18F]FEt-AMC13

Rigorous Preclinical in Vivo Evaluation and Pharmacological Characterization of 18f Fp Tztp

In Vivo Biodistribution and Pharmacokinetics in Rodent and Non-Human Primate Models

The initial stages of in vivo evaluation focus on how the radiotracer distributes throughout the body, particularly in the target organ—the brain—and how it is processed and eliminated over time.

Regional Brain Uptake and Distribution Patterns of Radioactivity

Following intravenous administration, [18F]FP-TZTP demonstrates rapid uptake into the brain in both rhesus monkeys and rats. researchgate.netnih.gov The distribution pattern of radioactivity within the brain is consistent with the known density of M2 muscarinic receptors. nih.govnih.gov In rhesus monkeys, PET studies revealed similar high uptake in cortical regions, the basal ganglia, and the thalamus, with significantly lower uptake in the cerebellum. nih.govnih.gov This regional distribution aligns with the expected M2 receptor localization, where the cerebellum has a lower density of these receptors compared to other brain areas. nih.gov

In rats, ex vivo autoradiography confirmed a uniform distribution of radioactivity, a characteristic pattern for M2 receptor localization. nih.gov Studies comparing awake and anesthetized rats showed some differences in regional brain uptake. For instance, in anesthetized rats, there were statistically significant differences in the thalamus, brainstem, and cerebellum compared to awake animals, while uptake in the caudate, hippocampus, and cortex was not significantly different. nih.gov

Kinetic Modeling of Radiotracer Distribution and Metabolism (e.g., One-Tissue Compartment Model, Distribution Volume Estimation)

To quantify the binding of this compound in the brain, kinetic modeling is employed. In rhesus monkeys, the time-activity curves of the radiotracer in the brain were effectively described by a one-tissue compartment model. nih.govnih.govfrontiersin.org This model provides key parameters, including the uptake rate constant (K1) and the total volume of distribution (V). The uptake of this compound into the gray matter of the brain was rapid, with K1 values ranging from 0.4 to 0.6 mL/min/mL. nih.govnih.gov

The total distribution volume (V), which reflects the sum of free, nonspecifically bound, and specifically bound tracer, was found to be similar across cortical regions, the basal ganglia, and the thalamus (approximately 22-26 ml/ml), but was significantly lower in the cerebellum (around 16 ml/ml). nih.gov The one-compartment model proved to be the most reliable for determining the distribution volume in rhesus monkeys. frontiersin.orgfrontiersin.org In rats, challenges with obtaining a precise input function after a bolus injection due to rapid blood clearance and metabolism made full kinetic analysis difficult, suggesting that a constant infusion approach might be more suitable for small animal imaging studies. researchgate.netnih.gov

Table 1: Distribution Volume of this compound in Rhesus Monkey Brain

Brain RegionDistribution Volume (V) (ml/ml)
Cortical Regions22-26
Basal Ganglia22-26
Thalamus22-26
Cerebellum16
Data derived from studies in rhesus monkeys.nih.gov

Demonstration of In Vivo Receptor Specificity and Selectivity

Beyond understanding its pharmacokinetic profile, it is paramount to demonstrate that the radiotracer binds specifically and selectively to its intended target, the M2 muscarinic receptor, in a living system.

Pharmacological Challenge Studies with Cold Ligands and Selective Muscarinic Receptor Modulators (e.g., P-TZTP, FP-TZTP, L-687,306, Scopolamine)

Pharmacological challenge studies are a cornerstone of in vivo receptor validation. These studies involve administering a non-radioactive ("cold") compound that binds to the same receptor to compete with the radiotracer. In rats, co-injection of P-TZTP, a compound that also prefers the M2 receptor, resulted in a dose-dependent inhibition of this compound uptake in the brain. nih.gov Similarly, the muscarinic agonist L-687,306 also significantly inhibited the uptake of this compound. researchgate.netfrontiersin.orgfrontiersin.org

In rhesus monkeys, pre-blocking studies with unlabeled FP-TZTP led to a substantial reduction in the distribution volume (V) of this compound by 60-70% in cortical and subcortical regions. nih.gov Furthermore, displacement studies, where unlabeled FP-TZTP was administered after the radiotracer had already bound to the receptors, caused a clear increase in the rate of this compound leaving the brain. nih.govdtic.mil Specifically, this displacement resulted in decreases in brain activity of 20% in the cerebellum, 36% in the cortex, and 41% in the thalamus. researchgate.netnih.govdtic.mil Concerns that the observed inhibition might be due to changes in cerebral blood flow caused by the agonist properties of the cold ligands were addressed by studies showing that the inhibition of this compound uptake was not a result of reduced tracer delivery. researchgate.netnih.gov

Validation in Genetic Knockout Animal Models for Muscarinic Receptor Subtypes (e.g., M1R, M2R, M3R, M4R KO mice)

The use of genetically modified animals, specifically knockout (KO) mice that lack specific receptor subtypes, provides the most definitive evidence of a radiotracer's in vivo selectivity. Studies using a series of muscarinic receptor KO mice have unequivocally confirmed the M2 selectivity of this compound. researchgate.netnih.govfrontiersin.org

In mice lacking the M2 receptor (M2R KO), the regional brain uptake of this compound was significantly decreased by 51% to 61% across various brain regions, including the amygdala, brain stem, caudate putamen, cerebellum, cortex, hippocampus, hypothalamus, superior colliculus, and thalamus, when compared to wild-type mice. nih.gov In stark contrast, there was no significant decrease in this compound uptake in mice lacking the M1 (with the exception of about a 20% decrease in the amygdala and hippocampus), M3, or M4 receptors. researchgate.netnih.govnih.gov These findings provide compelling evidence that this compound binds preferentially to the M2 muscarinic receptor in the living brain. nih.govnih.govfrontiersin.orgfrontiersin.org

Table 3: Reduction in this compound Brain Uptake in Muscarinic Receptor Knockout (KO) Mice Compared to Wild-Type

KO Mouse ModelPercentage Decrease in this compound UptakeBrain Regions with Significant Decrease
M1R KO~20% (in specific regions)Amygdala, Hippocampus
M2R KO51% - 61%Amygdala, Brain Stem, Caudate Putamen, Cerebellum, Cortex, Hippocampus, Hypothalamus, Superior Colliculus, Thalamus
M3R KONo significant decreaseN/A
M4R KONo significant decreaseN/A
Data from ex vivo autoradiography studies in knockout mice.researchgate.netnih.govnih.gov

Sensitivity of this compound Binding to Endogenous Neurotransmitter Modulation

The sensitivity of the radiotracer this compound to fluctuations in endogenous acetylcholine (B1216132) (ACh) levels is a critical aspect of its preclinical and clinical utility. This sensitivity allows for the in vivo assessment of the muscarinic system's functional status, rather than just receptor density. nih.gov

Investigation of Acetylcholine Level Perturbations by Cholinesterase Inhibitors (e.g., Physostigmine)

To investigate the responsiveness of this compound to changes in synaptic ACh concentrations, studies have employed acetylcholinesterase (AChE) inhibitors, such as physostigmine (B191203). By inhibiting AChE, the enzyme responsible for breaking down ACh, physostigmine effectively increases the concentration of ACh in the synaptic cleft.

In preclinical studies involving rhesus monkeys, the administration of physostigmine led to a discernible decrease in the binding of this compound. nih.govneuraltherapy.gr Specifically, a 35% reduction in cortical-specific binding was observed following physostigmine infusion. nih.gov This reduction is consistent with the principle of competitive binding, where the elevated levels of endogenous ACh compete with the radiotracer for binding to M2 muscarinic receptors. nih.gov

Interestingly, the effect of physostigmine was not uniform across all brain regions. The reduction in this compound binding was significantly smaller in the basal ganglia (12%) compared to cortical areas. nih.gov This regional difference is attributed to the markedly higher AChE activity in the basal ganglia, which would lead to a more rapid breakdown of ACh and thus less competition for the radiotracer. nih.gov

These findings from primate studies have been corroborated in human studies, where physostigmine infusion also resulted in decreased this compound uptake. frontiersin.orgnih.gov This demonstrates the translational potential of using this compound to probe the functional integrity of the cholinergic system.

Table 1: Effect of Physostigmine on this compound Specific Binding in Rhesus Monkeys

Brain RegionPercent Reduction in Specific Binding
Cortex35%
Basal Ganglia12%

Data sourced from Carson et al. (1998) nih.gov

Correlation of PET Signal Changes with Endogenous Acetylcholine Dynamics

The changes in the Positron Emission Tomography (PET) signal of this compound are directly correlated with the dynamics of endogenous acetylcholine. The agonist nature of this compound makes its binding sensitive to the local concentration of ACh. nih.gov When synaptic ACh levels are high, there is increased competition for the M2 receptors, leading to a lower PET signal from this compound. Conversely, lower synaptic ACh concentrations result in less competition and consequently a higher binding signal. frontiersin.org

This relationship has been instrumental in interpreting findings from studies on aging and genetic predispositions. For instance, older individuals and those carrying the apolipoprotein E-epsilon 4 (APOE-ε4) allele, a known risk factor for Alzheimer's disease, have shown greater distribution volumes of this compound. frontiersin.orgnih.gov This is interpreted as reflecting lower baseline synaptic acetylcholine concentrations in these populations. frontiersin.org

Furthermore, the response to cholinergic challenges with agents like physostigmine is also modulated by age and APOE-ε4 genotype. Studies have demonstrated that both increasing age and the presence of the APOE-ε4 allele are associated with a more pronounced decrease in this compound distribution volumes following physostigmine administration. frontiersin.orgnih.govnih.gov This suggests an altered capacity to modulate acetylcholine levels or a different baseline state of the cholinergic system in these individuals. The ability of this compound PET to detect these subtle differences highlights its potential as a biomarker for assessing cholinergic system dynamics in vivo. nih.gov

Methodological Advancements in Preclinical PET Imaging with this compound

The translation of this compound PET imaging from larger primates to smaller animal models, such as rodents, has necessitated significant methodological advancements to ensure the precision and reliability of the acquired data. nih.govpatsnap.comnih.gov

Optimization of Radiotracer Administration Paradigms (e.g., Bolus Injection vs. Constant Infusion)

The method of radiotracer delivery significantly impacts the kinetic analysis of this compound. The two primary paradigms are bolus injection and constant infusion.

Bolus Injection: This method involves a single, rapid injection of the radiotracer. While straightforward, studies in rats have revealed significant drawbacks for this compound. nih.govpatsnap.comnih.gov The rapid blood clearance and metabolism of the tracer make it difficult to obtain a reproducible and accurately defined arterial input function, which is essential for full kinetic modeling. nih.govpatsnap.comnih.gov Blood volume constraints in small animals further complicate the frequent blood sampling required to characterize the input function after a bolus injection. nih.govpatsnap.com

Constant Infusion: This paradigm involves administering the radiotracer at a steady rate over a longer period. This approach has proven to be more suitable for this compound studies in rodents. nih.govnih.govfrontiersin.org Constant infusion requires fewer blood samples to define the input function, leading to more statistically precise distribution ratios between tissue and plasma. nih.govpatsnap.comnih.gov Although complete equilibrium between plasma and tissue may not be reached within a typical 120-minute scan, this method provides more reliable data for calculating distribution ratios. nih.govpatsnap.comnih.gov

Therefore, for preclinical imaging with this compound in small animals, constant infusion is the preferred administration paradigm. nih.govpatsnap.comnih.gov

Impact of Anesthesia on Cerebral Radiotracer Kinetics and Binding Parameters

Anesthesia is a necessary component of most preclinical PET imaging studies in animals to prevent movement artifacts. However, it can also be a confounding factor by influencing cerebral blood flow and neurotransmitter systems, thereby affecting radiotracer kinetics.

Studies in rhesus monkeys have been conducted under isoflurane (B1672236) anesthesia. nih.gov In rats, the impact of isoflurane anesthesia on this compound biodistribution has been investigated. nih.gov Statistically significant differences in tracer uptake were observed between anesthetized and awake rats in the thalamus, brainstem, and cerebellum. nih.gov This underscores the importance of considering the potential effects of anesthesia when interpreting preclinical this compound PET data and when comparing findings across studies that may have used different anesthetic protocols.

Considerations for Input Function Determination in Animal Models

A critical component for quantitative PET analysis is the determination of the arterial input function, which represents the concentration of the parent radiotracer in arterial plasma over time. nih.gov

In rodent studies with this compound, obtaining a metabolite-corrected arterial input function is challenging due to the rapid metabolism of the tracer and the limited blood volume that can be safely sampled. nih.govpatsnap.comnih.gov Research has shown that in rats, only 5% of the radioactivity in plasma remains as the parent compound by 15 minutes post-injection. nih.gov

Attempts have been made to use whole blood as a substitute for plasma to simplify the process, but the relationship between the parent tracer concentration in plasma and whole blood was found to be inconsistent over time. nih.gov Therefore, for accurate quantification, a metabolite-corrected plasma input function remains necessary. The challenges associated with this, particularly after a bolus injection, further support the use of a constant infusion paradigm, which simplifies the characterization of the input function. nih.govpatsnap.comnih.gov

Assessment of Potential Physiological Effects of Blocking Agents on Cerebral Blood Flow

In the validation of novel radiotracers like this compound, a critical step involves using blocking agents to demonstrate binding specificity. However, a potential complication arises if these blocking agents themselves induce physiological changes, such as altering cerebral blood flow (CBF). Since Positron Emission Tomography (PET) measures tracer concentration in tissue, a change in blood flow could affect tracer delivery and be misinterpreted as a change in receptor binding. Muscarinic agonists, used as blocking agents for the M2-selective agonist radiotracer this compound, are known to have potential cardiovascular effects. Therefore, specific studies were necessary to dissect the direct receptor-blocking effects from any indirect effects caused by changes in CBF.

Detailed Research Findings

Research has addressed the concern that the observed reduction in this compound uptake after administration of agonist-blocking agents might be an artifact of reduced CBF rather than true receptor competition. frontiersin.orgresearchgate.net A key study investigated the effects of the muscarinic agonists P-Tztp and FP-Tztp on both CBF and this compound binding. nih.gov

Initial experiments confirmed that the administration of these agonists led to statistically significant and simultaneous decreases in both mean arterial blood pressure (MABP) and CBF within the first minute. nih.gov To determine if this CBF reduction was responsible for the decreased tracer uptake, the experiments were repeated with the co-administration of atropine (B194438) methyl bromide, a peripheral muscarinic antagonist. nih.gov This antagonist successfully prevented the drop in MABP and CBF induced by the agonists. nih.gov

The crucial finding was that the degree of inhibition of cerebral this compound uptake was the same, regardless of whether the peripheral antagonist was used. nih.gov This demonstrated that the blocking effect of P-Tztp and FP-Tztp on this compound binding occurs independently of their physiological effects on cerebral blood flow. researchgate.netnih.gov

Conversely, studies with the local anesthetic procaine (B135), which also blocks this compound binding, have noted that it can increase cerebral blood flow in certain brain regions. researchgate.net This highlights that different blocking agents can have varying, and sometimes opposing, effects on CBF, reinforcing the importance of evaluating these physiological parameters for each compound used in validation studies. Furthermore, studies comparing subject groups with different apolipoprotein E (APOE) genotypes found significant differences in this compound distribution volumes without corresponding differences in global cerebral blood flow, again dissociating the tracer's binding from CBF. nih.gov

The regulation of cerebrovascular tone is complex, with various muscarinic receptor subtypes implicated. The M1, M3, and M5 subtypes have been shown to mediate vasoconstriction and vasodilation. nih.govcas.czarvojournals.orgahajournals.org The use of blocking agents in this compound studies, which primarily targets the M2 receptor, required careful characterization to ensure the observed signal changes reflected receptor occupancy, not systemic physiological alterations. mdpi.comunivie.ac.at

Data Tables

Table 1: Effect of Muscarinic Agonists on Cerebral Blood Flow (CBF) and Mean Arterial Blood Pressure (MABP)

Blocking AgentObservationMethodOutcomeSource
P-Tztp / FP-TztpAssessment of hemodynamic effectsIntravenous administration in animal modelsStatistically significant synchronous decrease in CBF and MABP nih.gov

Table 2: Dissecting Receptor Blockade from CBF Effects Using a Peripheral Antagonist

Experimental ConditionBlocking Agent(s)Peripheral AntagonistEffect on CBF and MABPInhibition of this compound UptakeConclusionSource
1FP-Tztp or P-TztpNoneDecreasedSignificant Inhibition- nih.gov
2FP-Tztp or P-TztpAtropine Methyl BromideDecrease was preventedSame degree of inhibition as Condition 1Inhibition is independent of CBF changes researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

Abbreviated NameFull Chemical Name
This compound[18F][3-(3-(3-Fluoropropyl)thio)-1,2,5-thiadiazol-4-yl]-1,2,5,6-tetrahydro-1-methylpyridine
P-Tztp3-(3-(Propylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
FP-Tztp3-(3-(3-Fluoropropyl)thio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
Atropine methyl bromide(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate methyl bromide
Procaine2-(Diethylamino)ethyl 4-aminobenzoate
Physostigmine(3aR,8aS)-1,2,3,3a,8,8a-Hexahydropyrrolo[2,3-b]indol-5-ol methylcarbamate

Advanced Research Applications of 18f Fp Tztp in Neurobiological Discovery

Elucidation of Muscarinic Cholinergic System Physiology and Pathology

[18F]FP-TZTP has been instrumental in non-invasively exploring the complexities of the muscarinic cholinergic system. Its ability to selectively bind to M2 receptors allows for detailed in vivo characterization of this critical neurotransmitter system.

Mapping of M2 Receptor Distribution and Density in Preclinical Disease Models

Preclinical studies utilizing this compound have been pivotal in mapping the distribution and density of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs) in the brain. The selectivity of this radiotracer for the M2 receptor has been rigorously validated in various animal models, most notably through studies involving knockout mice.

Research demonstrated a significant reduction in this compound binding (between 51% and 61%) exclusively in M2 receptor knockout mice, with minimal to no change in M1, M3, or M4 receptor knockout models. neuraltherapy.gr This high in vivo selectivity is a crucial attribute, enabling researchers to confidently attribute the PET signal to the M2 receptor population.

In rats and monkeys, this compound has shown specific binding to M2 receptors, which can be dose-dependently blocked by the M2-preferring agonist P-TZTP. neuraltherapy.gr The uptake of the tracer is significant in cortical and subcortical regions known to have high M2 receptor expression, with low uptake observed in the cerebellum, a region with sparse M2 receptor density. neuraltherapy.grfrontiersin.org These preclinical imaging studies have established a foundational understanding of the normal distribution of M2 receptors, which is essential for identifying alterations in disease states.

Below is a summary of key findings from preclinical studies on this compound binding:

Animal ModelKey FindingSignificance
M2 Knockout MiceSignificant decrease in this compound binding (51-61%)Confirms high in vivo selectivity for M2 receptors
M1, M3, M4 Knockout MiceLittle to no change in this compound bindingFurther validates M2 receptor selectivity
Rats and MonkeysDose-dependent blocking by P-TZTPDemonstrates specific and competitive binding to M2 receptors
Normal Rodents and PrimatesHigh uptake in cortex and subcortical regions, low in cerebellumCorrelates tracer distribution with known M2 receptor neuroanatomy

Investigation of Cholinergic System Integrity and Function in Neurological Conditions

The application of this compound extends to the investigation of the cholinergic system's role in various neurological and psychiatric disorders. By enabling the in vivo quantification of M2 receptors, this radiotracer provides a window into the cholinergic deficits that may underlie these conditions.

Neurodegenerative Diseases: In the context of Alzheimer's disease, where cholinergic dysfunction is a well-established hallmark, this compound is a promising tool for assessing the integrity of the cholinergic system. d-nb.info PET imaging with this tracer can help monitor disease progression and evaluate the efficacy of therapies targeting the muscarinic system. rug.nl

Mood Disorders: Studies have utilized this compound to explore the involvement of M2 receptors in mood disorders. Research has shown decreased binding of the tracer in individuals with bipolar disorder, suggesting a reduction in M2 receptor density or affinity, or an increase in endogenous acetylcholine levels. neuraltherapy.grnih.govmdpi.com This finding provides direct evidence for the role of altered M2 receptor function in the pathophysiology of bipolar disorder. mdpi.com Furthermore, genetic variations in the M2 receptor gene have been linked to changes in this compound binding in patients with bipolar disorder, highlighting a potential genetic basis for these alterations. nih.gov

Movement Disorders: The role of the cholinergic system in movement disorders such as dystonia is also being investigated using this compound. Clinical studies are underway to map M2 muscarinic acetylcholine receptor binding in patients with cervical dystonia compared to healthy volunteers. nih.govnih.govresearchgate.netacs.org The central hypothesis of this research is that cholinergic neurotransmission is deficient in the striatum in dystonia, and this compound PET imaging is a key tool to test this hypothesis. nih.govnih.gov

Molecular Modeling and Computational Neuropharmacology of FP-TZTP

The unique in vivo selectivity of FP-TZTP for the M2 receptor, despite its modest in vitro selectivity, has prompted investigations using molecular modeling and computational approaches to understand the underlying mechanisms.

Ligand-Receptor Docking Simulations and Binding Site Analysis

While specific ligand-receptor docking simulation studies for FP-TZTP are not extensively detailed in the available literature, the broader field of muscarinic receptor research increasingly employs these computational methods. mdpi.com For muscarinic ligands in general, docking simulations help to visualize the binding pose within the orthosteric or allosteric sites of the receptor. acs.org The orthosteric binding site for acetylcholine and its analogs is highly conserved across the five muscarinic receptor subtypes. acs.org Allosteric sites, which are more structurally diverse, offer opportunities for developing subtype-selective modulators. mdpi.com The binding of FP-TZTP is understood to be at the orthosteric site.

In Silico Prediction of Receptor Interaction Dynamics

A key insight into the M2 selectivity of this compound has come from the study of its binding kinetics. The discrepancy between its in vitro binding affinities (Ki values of 2.2 nM for M2 and 7.4 nM for M1) and its clear in vivo M2 selectivity is thought to be explained by its dissociation kinetics. mdpi.com It has been proposed that this compound has a significantly slower off-rate from the M2 receptor compared to other muscarinic receptor subtypes. mdpi.com This kinetic difference, where the tracer remains bound to the M2 receptor for a longer duration, likely contributes to the enhanced signal from M2 receptors observed in PET imaging. This highlights the importance of studying not just the binding affinity (a thermodynamic parameter) but also the kinetics of ligand-receptor interactions (association and dissociation rates) when developing subtype-selective radiotracers.

Target Validation and Drug Development Support in Preclinical Research

This compound serves as a valuable tool in the preclinical stages of drug development by facilitating target validation and providing support for neuropharmacological studies. PET imaging with this radiotracer can confirm the engagement of a therapeutic candidate with its intended target, the M2 receptor, and can be used to determine receptor occupancy at different drug doses.

This application is crucial for establishing a drug's mechanism of action and for guiding dose selection in subsequent clinical trials. For instance, in a preclinical study, this compound was used to investigate the in vivo effects of procaine (B135), a local anesthetic with known effects on the central nervous system. The study found that procaine blocked the binding of this compound in a dose-dependent manner, providing evidence for a direct interaction of procaine with muscarinic receptors.

By enabling the in vivo assessment of changes in neurotransmission, this compound can be used to evaluate the pharmacodynamic effects of novel drugs targeting the cholinergic system. This capability to non-invasively measure receptor occupancy and the functional consequences of drug action makes this compound a powerful asset in the preclinical drug discovery and development pipeline. d-nb.infofrontiersin.org

Assessment of M2 Receptor Dysregulation in Animal Models of Neurological Disorders (e.g., Alzheimer's Disease, Mood Disorders)

The positron emission tomography (PET) radiotracer this compound holds significant potential for investigating the dysregulation of the M2 muscarinic acetylcholine receptor (M2R) in animal models of neurological and psychiatric disorders. The cholinergic system is known to be heavily implicated in the pathophysiology of Alzheimer's disease, with postmortem studies revealing a substantial reduction of M2 receptors. This makes this compound a valuable tool for in vivo assessment of these changes in preclinical models, which is crucial for understanding disease progression and evaluating potential therapeutic interventions.

While the suitability of this compound for studying Alzheimer's disease has been noted, and it is established as an M2 mAChR-selective ligand, published preclinical studies with specific data on M2R alterations in animal models of Alzheimer's using this tracer are limited. The development of robust animal models that accurately recapitulate the cholinergic deficits seen in human Alzheimer's disease is ongoing, and the application of this compound in these models is a logical next step. Such studies would be invaluable for correlating M2R density with cognitive decline and pathology.

Similarly, the cholinergic system is understood to play a role in the regulation of mood and is implicated in mood disorders such as depression. Preclinical research using techniques like micro-PET imaging in rodent models of depression, such as the chronic mild stress model, has been established to investigate changes in brain metabolism and receptor systems. However, there is a notable lack of specific published studies that have utilized this compound to assess M2 receptor dysregulation in animal models of mood disorders. Future research in this area could provide critical insights into the neurobiological underpinnings of these conditions and aid in the development of novel therapeutic strategies targeting the cholinergic system.

Characterization of Receptor Occupancy in Pharmacological Interventions

A key application of this compound in advanced neurobiological research is the in vivo characterization of M2 receptor occupancy by various pharmacological agents. This is crucial for drug development, enabling the determination of appropriate dosing and target engagement. Seminal studies in non-human primates have demonstrated the utility of this compound for this purpose.

In a study using rhesus monkeys, the administration of unlabeled FP-TZTP resulted in a significant reduction in the volume of distribution (V) of this compound, indicating direct competition for the M2 receptor binding sites. Furthermore, the administration of physostigmine (B191203), an acetylcholinesterase inhibitor that increases synaptic acetylcholine levels, also led to a reduction in this compound binding. This demonstrates the tracer's sensitivity to changes in endogenous neurotransmitter levels, a critical feature for an agonist radiotracer.

The following table summarizes the key findings from this receptor occupancy study in rhesus monkeys:

Interacting CompoundBrain RegionPercentage Reduction in Specific Binding of this compoundImplication
Unlabeled FP-TZTPCortical and Subcortical Regions60-70%Direct competition for M2 receptor binding sites.
PhysostigmineCortical Regions35%Increased competition from endogenous acetylcholine.
PhysostigmineBasal Ganglia12%Lower reduction likely due to higher acetylcholinesterase activity in this region.

These findings underscore the capability of this compound PET to quantify the degree to which a drug occupies the M2 receptor and to assess the functional consequences of manipulating the cholinergic system. This is invaluable for the preclinical evaluation of novel cholinergic drugs, helping to establish a compound's mechanism of action and to optimize dosing for subsequent clinical trials.

Future Directions and Translational Potential in Neuroimaging Research

Advancing Understanding of Cholinergic Systems through Agonist PET

Future research utilizing this compound and other agonist PET tracers will likely focus on elucidating the complex interplay between receptor density, affinity state, and endogenous acetylcholine levels in both healthy and diseased states. This will provide a more nuanced understanding of cholinergic neurotransmission and its role in cognitive processes and the pathophysiology of various neurological and psychiatric disorders. The translational potential of this approach is significant, as it could lead to the development of more sensitive biomarkers for early disease detection and for monitoring the efficacy of therapeutic interventions that target the cholinergic system.

Development of Novel Research Paradigms for Receptor Functionality

The unique properties of agonist PET tracers such as this compound open the door to novel research paradigms designed to probe receptor functionality in vivo. One promising avenue is the use of pharmacological challenge studies. By administering a drug that modulates the cholinergic system (e.g., an acetylcholinesterase inhibitor or a receptor antagonist) during an this compound PET scan, researchers can observe the dynamic changes in receptor binding in response to the challenge. This can provide insights into receptor reserve and the capacity of the cholinergic system to adapt to pharmacological manipulation.

Another potential research paradigm involves combining this compound PET with other neuroimaging modalities, such as functional magnetic resonance imaging (fMRI) or electroencephalography (EEG). This multimodal approach would allow for the simultaneous assessment of M2 receptor function and its relationship to neural activity and connectivity. Such studies could help to unravel the precise role of the M2 receptor in modulating neural circuits and behavior. The continued development of subtype-selective muscarinic radioligands will further enhance the precision of these research paradigms, ultimately leading to a more comprehensive understanding of the complex role of the cholinergic system in brain function and disease.

Q & A

Q. What are the primary metabolic pathways of [18F]FP-TZTP, and how do they influence its pharmacokinetic profile in PET imaging?

this compound is metabolized primarily via CYP1A2 enzymes, producing polar metabolites that complicate quantification of the parent compound in plasma. Methodologically, researchers must employ rapid blood sampling followed by acetonitrile extraction and HPLC/TLC analysis to distinguish parent radioligand from metabolites . Studies in rats and primates show that plasma parent compound levels drop to 5% within 15 minutes post-injection, necessitating metabolite-corrected input functions for accurate kinetic modeling .

Q. How does this compound demonstrate selectivity for M2 muscarinic acetylcholine receptors (mAChRs) in vivo?

Selectivity is validated through competition assays with M2-specific antagonists (e.g., RS-FMeQNB) and non-selective ligands (e.g., RR-IQNB). Autoradiography in rats confirms uniform brain uptake patterns consistent with M2 receptor distribution, while co-injection of unlabeled FP-TZTP (5–500 nmol) induces dose-dependent inhibition of regional uptake (p<0.01 in thalamus, p<0.06 in medulla) . Researchers should combine in vitro binding assays with in vivo displacement studies to confirm receptor specificity.

Q. What experimental protocols are recommended for determining this compound’s distribution volume (VT) in small animals?

Use constant infusions (30–120 minutes) rather than bolus injections to reduce blood sample volume requirements. For example, in rats under isoflurane anesthesia, VT calculations require <10 blood samples during infusion, whereas bolus injections demand frequent sampling (every 10–30 seconds) to capture rapid clearance phases . Pair PET imaging with ex vivo autoradiography to validate regional uptake patterns .

Advanced Research Questions

Q. How does anesthesia (e.g., isoflurane) affect this compound’s brain uptake kinetics compared to awake states?

Isoflurane alters cerebral blood flow and receptor binding kinetics. In awake rats, thalamic and cerebellar uptake of this compound is 20–40% higher than in anesthetized counterparts (p=0.0012 for thalamus, p=0.0004 for cerebellum) . Researchers must standardize anesthesia protocols (e.g., 1.5% isoflurane) and include awake control groups to mitigate confounding effects on receptor occupancy measurements.

Q. What methodological challenges arise when calculating distribution ratios (brain:plasma) for this compound in low-blood-volume species?

Key challenges include:

  • Input function variability : Plasma and whole-blood this compound concentrations diverge over time, invalidating whole-blood as a surrogate for metabolite-corrected plasma input .
  • Metabolite interference : Rapid in vivo degradation (<15-minute plasma half-life) necessitates real-time metabolite analysis via acetonitrile extraction and chromatographic separation . Solutions involve hybrid protocols combining constant infusions (to stabilize input functions) with LC-MS validation of parent compound stability .

Q. How can contradictory data on this compound’s equilibrium binding potential (BPND) be resolved across studies?

Discrepancies often stem from differences in:

  • Anesthesia protocols : Isoflurane suppresses M2 receptor activity, reducing BPND by 15–30% in cortical regions .
  • Kinetic models : Use Logan graphical analysis with metabolite-corrected input functions for consistency, as simplified reference tissue models fail due to heterogeneous M2 distribution . Researchers should perform cross-validation using ex vivo autoradiography and in vivo PET to reconcile conflicting results .

Q. What strategies optimize this compound’s signal-to-noise ratio in longitudinal Alzheimer’s disease (AD) models?

  • Dose escalation : Co-inject cold FP-TZTP (50–100 nmol) to block non-specific binding in peripheral organs (e.g., liver, heart), enhancing brain-specific signal .
  • Timing : Image at 45–60 minutes post-injection, when cerebellar retention (a low-M2 region) decreases by 36–41%, improving contrast in M2-rich regions like the thalamus .
  • Quantitative MRI integration : Coregister PET data with T2-weighted MRI to correct for partial volume effects in atrophic AD brains .

Methodological Best Practices

  • Data normalization : Normalize regional uptake to cerebellar activity (a reference region with minimal M2 expression) to control for inter-subject variability .
  • Ethical considerations : Adhere to NIH guidelines for humane endpoints in terminal PET studies, including euthanasia protocols (e.g., intravenous pentobarbital) post-imaging .
  • Reproducibility : Share raw data (e.g., TACs, input functions) in public repositories like PRIME-MR to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.